gp100 (175-189) is a peptide derived from the glycoprotein 100, which is significant in immunology and cancer research. This peptide is recognized as an important target for T-cell responses, particularly in the context of melanoma, where it plays a role in the immune system's ability to recognize and attack cancer cells. The specific sequence of gp100 (175-189) has been shown to elicit immune responses restricted by human leukocyte antigen alleles, making it a critical component in vaccine development and immunotherapy strategies aimed at treating melanoma and other cancers .
The gp100 protein is primarily expressed in melanocytes, the cells responsible for producing melanin in the skin. It is encoded by the PMEL gene, which is involved in melanosome biogenesis. The peptide gp100 (175-189) specifically corresponds to a portion of this protein that has been identified as a potential target for T-cell recognition .
gp100 (175-189) falls under the category of tumor-associated antigens. It is classified as a peptide antigen that can be presented by major histocompatibility complex molecules to T-cells, thereby stimulating an immune response against tumor cells expressing this antigen.
The synthesis of gp100 (175-189) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support, typically a resin.
The molecular structure of gp100 (175-189) consists of a linear sequence of amino acids that can adopt various conformations depending on its environment and interactions with other molecules. The specific sequence includes key residues that are critical for T-cell receptor recognition.
The amino acid sequence for gp100 (175-189) is as follows: Ala-Tyr-Gly-Ala-Gly-Ala-Gly-Val-Gly. This sequence plays a crucial role in its immunogenicity and ability to bind to major histocompatibility complex molecules .
gp100 (175-189) undergoes several biochemical interactions primarily related to its binding with T-cell receptors and major histocompatibility complex molecules on antigen-presenting cells.
The mechanism of action for gp100 (175-189) involves its presentation by antigen-presenting cells through major histocompatibility complex class I molecules to CD8+ T-cells. This process initiates an adaptive immune response targeting melanoma cells expressing gp100.
Studies have shown that T-cells recognizing gp100 can effectively kill melanoma cells, demonstrating its potential as an immunotherapeutic target .
gp100 (175-189) has significant applications in cancer immunotherapy, particularly in developing vaccines aimed at eliciting strong immune responses against melanoma. It has been utilized in clinical trials assessing the efficacy of peptide-based vaccines and adoptive T-cell therapies . Additionally, research continues into its potential use in combination therapies with checkpoint inhibitors to enhance anti-tumor immunity.
Glycoprotein 100 (gp100), also known as PMEL or SILV, is a melanocyte lineage-specific transmembrane glycoprotein that serves as a foundational target in melanoma immunotherapy. The gp100 (175-189) peptide represents a specific fragment within this larger protein structure that has garnered significant research interest due to its potential role in eliciting anti-tumor immune responses. As a melanosomal matrix protein, gp100 undergoes complex post-translational processing to generate structural fibers essential for melanosome maturation. This peptide resides within the N-terminal region of the full-length protein (UniProt ID: P40967), positioned between the signal peptide and the polycystic kidney disease (PKD) domain. Its location within the gp100 molecule places it in a region critical for the protein's structural organization and immunological recognition [6] [10]. Unlike mutated antigens, gp100 represents a differentiation antigen expressed in both melanocytes and melanoma cells, making it a prime target for immunotherapy approaches that leverage the immune system's ability to distinguish between normal and cancerous cells based on differential expression levels [4] [5].
Tumor-associated antigens (TAAs) are self-derived proteins that exhibit aberrant expression or presentation in malignancies. In melanoma, TAAs are classified into three main categories: cancer-testis antigens (e.g., NY-ESO-1), mutated neoantigens, and differentiation antigens like gp100. These antigens enable immune recognition through presentation via major histocompatibility complex (MHC) molecules on tumor cell surfaces [4] [9].
Immunological Tolerance Mechanisms: gp100 faces central and peripheral tolerance hurdles due to its expression in normal melanocytes. This necessitates specialized immunization strategies to break tolerance, such as modified peptide sequences or xenogeneic vaccination approaches [2] [9].
Biological Significance: As a melanosomal protein, gp100 plays a crucial role in melanin synthesis by forming amyloidogenic fibrils that define the structural matrix of stage II melanosomes. This physiological function is preserved in melanoma cells, where gp100 expression remains consistently high, particularly in metastatic lesions (>80% show moderate to strong expression) [1] [6].
Table 1: Classification of Melanoma-Associated Antigens
Antigen Category | Representative Examples | Expression Pattern | Immune Recognition Challenges |
---|---|---|---|
Differentiation antigens | gp100, tyrosinase | Melanocytes + melanoma | Central tolerance mechanisms |
Cancer-testis antigens | NY-ESO-1, MAGE | Restricted to testes + cancer | Limited baseline expression |
Mutated neoantigens | BRAFV600E, RAS | Tumor-specific | High specificity but patient-unique |
The gp100 glycoprotein consists of 668 amino acids with a complex domain architecture that includes a signal peptide (aa 1-25), PKD domain (aa 248-342), and repeat-rich C-terminal region. The (175-189) fragment resides in the N-terminal section preceding the PKD domain, a region critical for intracellular trafficking and proteolytic processing [6] [8].
Table 2: Structural Features of gp100 Domains
Domain/Region | Amino Acid Range | Key Features | Functional Significance |
---|---|---|---|
Signal peptide | 1-25 | Hydrophobic core | ER targeting |
N-terminal region | 26-247 | Contains (175-189) | Amyloid fibril formation |
PKD domain | 248-342 | β-sheet structure | Carbohydrate recognition |
Repeat region | 343-668 | RPT motifs | Melanosome organization |
The therapeutic targeting of gp100 epitopes represents a paradigm shift in melanoma treatment, evolving from non-specific cytokines to precision immunotherapies. This journey began with foundational discoveries in the 1990s and has progressed through multiple technological generations [4] [9].
Antibody Development: Monoclonal antibodies like HMB45 were generated against gp100 epitopes, becoming vital diagnostic tools for melanoma pathology [6] [10].
Vaccine Development Era (2000s):
DNA Vaccines: Phase I trials explored xenogeneic immunization with mouse gp100 DNA, which shares 76% amino acid identity with human gp100. This approach broke immune tolerance, with 28% of patients developing gp280-288 tetramer-reactive CD8+ cells [2].
Modern Therapeutic Platforms:
Table 3: Evolution of gp100-Targeted Immunotherapies
Era | Therapeutic Approach | Key Findings | Clinical Impact |
---|---|---|---|
1990s | TIL therapy | TIL 1200 lysed gp100+ melanoma | Proof of concept for gp100 immunogenicity |
2000s | Peptide/DNA vaccines | Tetramer+ CD8+ in 28% patients | Demonstrated breaking of immune tolerance |
2020s | Bispecific TCR (Tebentafusp) | Improved OS in uveal melanoma | First FDA-approved TCR therapeutic |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8